molecular formula C15H18ClN3O B10939490 N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-methylbenzamide

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-methylbenzamide

Cat. No.: B10939490
M. Wt: 291.77 g/mol
InChI Key: WOQLNTSPJFVOJZ-UHFFFAOYSA-N
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Description

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE is an organic compound that features a pyrazole ring substituted with a chloro and methyl group, linked to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Substitution Reactions: The chloro and methyl groups are introduced through electrophilic substitution reactions.

    Linking to Benzamide: The pyrazole derivative is then reacted with 4-methylbenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules.

    Material Science:

Mechanism of Action

The mechanism of action of N1-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. The chloro and methyl groups on the pyrazole ring may play a role in binding to active sites of enzymes or receptors, thereby modulating their activity. The benzamide moiety may further enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of a benzamide moiety. This unique structure may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-4-methylbenzamide

InChI

InChI=1S/C15H18ClN3O/c1-11-4-6-13(7-5-11)15(20)17-8-3-9-19-10-14(16)12(2)18-19/h4-7,10H,3,8-9H2,1-2H3,(H,17,20)

InChI Key

WOQLNTSPJFVOJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCN2C=C(C(=N2)C)Cl

Origin of Product

United States

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